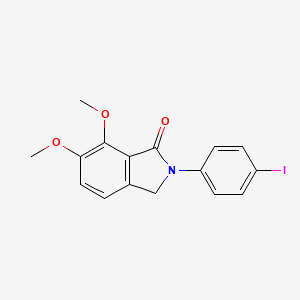![molecular formula C18H21NO6S B3462314 N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine CAS No. 330858-14-5](/img/structure/B3462314.png)
N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine
説明
N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine, commonly known as DMPA-Glycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA-Glycine is a glycine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
作用機序
DMPA-Glycine acts as a positive allosteric modulator of the NMDA receptor by binding to the glycine site, which enhances the activity of the receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The binding of DMPA-Glycine to the glycine site increases the affinity of the receptor for glycine, resulting in an increase in the activity of the receptor.
Biochemical and Physiological Effects:
DMPA-Glycine has been shown to have various biochemical and physiological effects, including enhancing synaptic plasticity, promoting neuroprotection, and improving cognitive function. It has been studied extensively for its potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
実験室実験の利点と制限
One of the advantages of DMPA-Glycine is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of DMPA-Glycine is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of DMPA-Glycine. One potential direction is the development of novel drugs that target the NMDA receptor and enhance its activity. Another direction is the investigation of the potential therapeutic effects of DMPA-Glycine in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to understand the long-term effects of DMPA-Glycine on the brain and the potential risks associated with its use.
Conclusion:
In conclusion, DMPA-Glycine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its ability to modulate the activity of the NMDA receptor and its potential therapeutic effects in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential risks associated with its use.
科学的研究の応用
DMPA-Glycine has potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been studied extensively for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. DMPA-Glycine has been shown to enhance the activity of the NMDA receptor by binding to the glycine site, which can lead to the development of novel drugs for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-24-16-9-8-15(12-17(16)25-2)26(22,23)19(13-18(20)21)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFDKAOFJCKYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191135 | |
| Record name | N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330858-14-5 | |
| Record name | N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330858-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3462252.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3462255.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B3462276.png)

![4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3462280.png)
![2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3462288.png)

![N~2~-benzyl-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462307.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B3462319.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3462334.png)
![N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462342.png)